
(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group, a dimethylamino group, and a hydrazone linkage, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations have shown that this compound inhibits cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.73 to 2.38 μM .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.73 | Apoptosis induction |
MDA-MB-231 | 2.38 | Cell cycle arrest |
Case Study: A study conducted by Umesha et al. demonstrated the synergistic effect of this compound in combination with doxorubicin, enhancing the overall cytotoxicity against resistant breast cancer cells .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit key inflammatory mediators such as COX-2 and TNF-alpha in preclinical models. This suggests potential utility in treating inflammatory conditions.
Research Findings: A study reported that pyrazole derivatives significantly reduced edema in animal models of inflammation, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Preliminary findings suggest that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis: It triggers programmed cell death pathways in cancer cells.
- Antioxidant Properties: The compound exhibits antioxidant activity, contributing to its protective effects against oxidative stress.
Applications De Recherche Scientifique
Antimicrobial Activity
Numerous studies have indicated that pyrazole derivatives exhibit potent antimicrobial properties. The compound has been synthesized and evaluated for its effectiveness against various bacterial strains. For instance, derivatives of pyrazole have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that (E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide may also possess similar properties, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases .
Anticancer Activity
Research indicates that pyrazole compounds can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may contribute to these effects, warranting further investigation into its efficacy against different cancer cell lines. Preliminary studies suggest promising results, indicating potential as an anticancer drug .
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the interactions of this compound with biological targets. These studies help in understanding the binding affinities and mechanisms of action at the molecular level, which can guide future experimental designs .
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable tool in SAR studies aimed at optimizing the biological activity of pyrazole derivatives. By modifying substituents on the pyrazole ring or the hydrazide moiety, researchers can assess how these changes affect pharmacological properties, leading to the development of more effective drugs .
Potential in Treating Chronic Diseases
Given its anti-inflammatory and anticancer properties, this compound may hold promise for treating chronic diseases such as rheumatoid arthritis and certain cancers. Ongoing research is focused on evaluating its safety and efficacy in clinical settings .
Summary Table of Applications
Application Type | Description |
---|---|
Antimicrobial | Effective against various bacterial strains; potential for new antimicrobial agents |
Anti-inflammatory | Inhibits cytokines; potential treatment for inflammatory diseases |
Anticancer | Induces apoptosis; shows promise against various cancer cell lines |
Molecular Modeling | Predicts interactions with biological targets; aids in drug design |
Structure-Activity Relationship | Optimizes biological activity through modifications of chemical structure |
Chronic Disease Treatment | Potential use in rheumatoid arthritis and cancer therapy; requires further clinical evaluation |
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-21(2)13-7-3-11(4-8-13)10-17-20-16(22)15-9-14(18-19-15)12-5-6-12/h3-4,7-10,12H,5-6H2,1-2H3,(H,18,19)(H,20,22)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRVUPOLZVGRSR-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.